Cas no 2803477-20-3 (3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride)
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 2803477-20-3
- 3,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
- 3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- F74533
-
- Inchi: 1S/C7H12N4.ClH/c1-5-7-10-9-6(2)11(7)4-3-8-5;/h5,8H,3-4H2,1-2H3;1H
- InChI Key: DMUSDGIGDQVHEV-UHFFFAOYSA-N
- SMILES: C1(=NN=C2C(C)NCCN12)C.Cl
Computed Properties
- Exact Mass: 188.0828741g/mol
- Monoisotopic Mass: 188.0828741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.7Ų
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1513359-50mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 50mg |
$65.0 | 2025-02-25 | |
| Ambeed | A1513359-100mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 100mg |
$104.0 | 2025-02-25 | |
| Ambeed | A1513359-250mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 250mg |
$177.0 | 2025-02-25 | |
| Ambeed | A1513359-1g |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 1g |
$477.0 | 2025-02-25 | |
| 1PlusChem | 1P024HWZ-50mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 50mg |
$71.00 | 2023-12-17 | |
| 1PlusChem | 1P024HWZ-100mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 100mg |
$115.00 | 2023-12-17 | |
| 1PlusChem | 1P024HWZ-250mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 250mg |
$203.00 | 2023-12-17 | |
| 1PlusChem | 1P024HWZ-1g |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 1g |
$556.00 | 2023-12-17 | |
| Ambeed | A1513359-50mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 50mg |
$626.0 | 2025-06-04 | |
| Ambeed | A1513359-100mg |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride |
2803477-20-3 | 95% | 100mg |
$1005.0 | 2025-06-04 |
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Suppliers
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Introduction to 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 2803477-20-3)
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, identified by its CAS number 2803477-20-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazolopyrazine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development pipelines.
The chemical structure of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride features a fused ring system consisting of a pyrazine ring linked to a triazole ring. This particular arrangement introduces unique electronic and steric properties that can influence its interactions with biological targets. The presence of methyl substituents at the 3rd and 8th positions further modulates the compound's reactivity and binding affinity. Such structural features are often exploited in the design of molecules with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their potential applications in treating various diseases. The triazolopyrazine scaffold has emerged as a privileged structure in drug discovery due to its ability to modulate multiple biological pathways. Studies have demonstrated that derivatives of this class can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound CAS No. 2803477-20-3 is being investigated as a lead molecule in several preclinical studies aimed at identifying new therapeutic agents.
One of the most compelling aspects of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in diseases such as cancer. By inhibiting specific kinases, this compound may interfere with aberrant signaling cascades that contribute to tumor growth and progression. Preliminary computational studies suggest that the methyl-substituted triazolopyrazine core can effectively bind to the ATP-binding pockets of target kinases, thereby blocking their activity.
Furthermore, the hydrochloride salt form of this compound enhances its pharmacokinetic profile by improving solubility in aqueous media. This property is particularly important for drug formulations intended for oral or intravenous administration. Improved solubility can lead to better bioavailability and more predictable therapeutic responses. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for industrial-scale synthesis and pharmaceutical manufacturing.
The synthesis of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various methodologies from transition metal-catalyzed coupling reactions to cycloaddition processes to construct the desired heterocyclic framework efficiently. Advances in synthetic chemistry have enabled the preparation of complex molecules like this one with greater precision and scalability.
Recent advancements in crystallographic techniques have allowed researchers to visualize the binding interactions between 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,a]pyrazine hydrochloride and its target proteins at an atomic level. These structural insights have been instrumental in guiding medicinal chemists to design analogs with improved potency and selectivity. For instance,modifications to the substituent patterns on the triazolopyrazine ring have been shown to enhance binding affinity by optimizing hydrogen bonding networks and van der Waals interactions.
The pharmacological evaluation of CAS No 2803477-20-3 has revealed promising results in preclinical models. In vitro assays have demonstrated inhibitory activity against several kinases implicated in cancer metabolism and proliferation. Notably,the compound has shown selective inhibition against mutant forms of kinases that are commonly found in resistant tumors,highlighting its potential as an anti-cancer therapeutic agent。These findings have prompted further investigation into its mechanism of action and potential clinical applications.
Another area where this compound shows promise is in treating inflammatory diseases。Inflammatory processes are mediated by complex signaling networks involving various kinases and cytokines。Studies indicate that 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]-triazolo[4,3-a]-pyrazine hydrochloride can modulate these pathways by inhibiting key enzymes involved in inflammation。This could make it a viable candidate for conditions such as rheumatoid arthritis or inflammatory bowel disease where kinase dysregulation plays a significant role。
The development of novel drug candidates often involves interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。The synthesis、characterization,and biological testing of compounds like CAS No 2803477-20-3 require coordinated efforts across multiple disciplines。Computational modeling plays an increasingly important role in this process by predicting molecular properties、binding affinities,and potential side effects before experimental validation is necessary。
The regulatory landscape for new drug development continues to evolve with agencies like the FDA、EMA,and others implementing more stringent guidelines for safety、efficacy,and quality control。Manufacturers must adhere to Good Manufacturing Practices (GMP) throughout the synthesis、purification,and formulation stages to ensure compliance with regulatory requirements。The robustness of synthetic routes for compounds like CAS No 2803477-20-3 is therefore critical for successful clinical translation。
In conclusion,CAS No 2803477-20-3 (also known as 3,,(b))-Dimethyl--,(b))-Hydro--,(b))-Triazole[b,(a)]-Pyrazinum Hydrochloridum) represents an exciting opportunity for medicinal chemists due to its structural complexity、potential biological activities,and favorable pharmacokinetic properties。Ongoing research into this compound promises further insights into its mechanism of action、optimization strategies for synthetic methodologies,and eventual clinical applications。As our understanding of disease pathways continues to expand so too will our ability to develop targeted therapies based on innovative molecular scaffolds like this one。
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